molecular formula C13H16O B14318908 4-Methyl-1-phenylhexa-1,5-dien-3-ol CAS No. 109062-28-4

4-Methyl-1-phenylhexa-1,5-dien-3-ol

Cat. No.: B14318908
CAS No.: 109062-28-4
M. Wt: 188.26 g/mol
InChI Key: BMMIGKFGBQCORF-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C13H16O It is a derivative of hexadiene, featuring a phenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenylhexa-1,5-dien-3-ol typically involves the reaction of 4-methyl-1-phenyl-1,5-hexadiene with a suitable oxidizing agent. One common method is the hydroboration-oxidation reaction, where the hexadiene is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-Methyl-1-phenylhexa-1,5-dien-3-one.

    Reduction: Formation of 4-Methyl-1-phenylhexane-3-ol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

4-Methyl-1-phenylhexa-1,5-dien-3-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The double bonds in the hexadiene moiety can undergo reactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-phenylhexa-1,4-dien-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-Methyl-1-phenylhexa-1,3,4-triene: Similar structure but with an additional double bond.

    4-Methyl-1-phenylhexane-3-ol: Similar structure but with saturated carbon-carbon bonds.

Uniqueness

4-Methyl-1-phenylhexa-1,5-dien-3-ol is unique due to its combination of a phenyl group, a hydroxyl group, and conjugated double bonds. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

109062-28-4

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4-methyl-1-phenylhexa-1,5-dien-3-ol

InChI

InChI=1S/C13H16O/c1-3-11(2)13(14)10-9-12-7-5-4-6-8-12/h3-11,13-14H,1H2,2H3

InChI Key

BMMIGKFGBQCORF-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C=CC1=CC=CC=C1)O

Origin of Product

United States

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